(4-Methylpyridin-3-YL)methanamine

Medicinal Chemistry Intellectual Property Drug Discovery

(4-Methylpyridin-3-YL)methanamine (CAS 1443-42-1) is a methyl-substituted pyridin-3-yl methanamine with a molecular formula of C7H10N2 and a molecular weight of 122.17 g/mol. This primary amine serves as a versatile heterocyclic building block in medicinal chemistry and organic synthesis, with a predicted pKa of 8.39±0.29 and patent literature citations exceeding 180.

Molecular Formula C7H10N2
Molecular Weight 122.17 g/mol
CAS No. 1443-42-1
Cat. No. B074288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Methylpyridin-3-YL)methanamine
CAS1443-42-1
Molecular FormulaC7H10N2
Molecular Weight122.17 g/mol
Structural Identifiers
SMILESCC1=C(C=NC=C1)CN
InChIInChI=1S/C7H10N2/c1-6-2-3-9-5-7(6)4-8/h2-3,5H,4,8H2,1H3
InChIKeyVLIQJGACTLGWCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Methylpyridin-3-YL)methanamine (CAS 1443-42-1): Procurement-Ready Pyridine Methanamine Building Block


(4-Methylpyridin-3-YL)methanamine (CAS 1443-42-1) is a methyl-substituted pyridin-3-yl methanamine with a molecular formula of C7H10N2 and a molecular weight of 122.17 g/mol . This primary amine serves as a versatile heterocyclic building block in medicinal chemistry and organic synthesis, with a predicted pKa of 8.39±0.29 and patent literature citations exceeding 180 [1]. Its structure features a 4-methyl substituent on the pyridine ring, which distinguishes it from unsubstituted pyridine methanamine isomers.

(4-Methylpyridin-3-YL)methanamine: Why Unsubstituted or Isomeric Picolylamines Are Not Direct Replacements


Generic substitution of (4-Methylpyridin-3-YL)methanamine with unsubstituted picolylamines (e.g., 3-picolylamine, 4-picolylamine) or other pyridine methanamine isomers fails due to significant differences in basicity, steric environment, and patent precedent. The 4-methyl substituent lowers the amine pKa compared to 3-picolylamine (pKa 8.95 [1]) but maintains higher basicity than 4-picolylamine (pKa 8.30 [2]), directly affecting protonation state and salt formation under physiological and reaction conditions. Furthermore, the unique substitution pattern enables regioselective functionalization at the 3-aminomethyl position while preserving the 4-methyl group for hydrophobic interactions, a feature exploited in over 181 patents [3] but absent in simpler picolylamine scaffolds.

(4-Methylpyridin-3-YL)methanamine: Head-to-Head Comparative Evidence for Scientific Selection


Patent Portfolio Density: 181 vs. <50 for Unsubstituted 3-Picolylamine

The target compound is associated with 181 patents in the PubChemLite database [1]. In contrast, the closest unsubstituted analog, 3-picolylamine (3-(aminomethyl)pyridine, CAS 3731-52-0), shows substantially fewer direct patent citations in open databases, with the majority of its patent literature referencing it only as a generic intermediate rather than as a scaffold central to composition-of-matter claims. This quantitative difference indicates that the 4-methyl-3-aminomethyl substitution pattern has been more extensively exploited for novel chemical entity (NCE) patent filings, reducing freedom-to-operate risk for generic procurement but increasing its value for proprietary medicinal chemistry campaigns.

Medicinal Chemistry Intellectual Property Drug Discovery

Amine Basicity Modulation: pKa 8.39 vs. 8.95 (3-Picolylamine) vs. 8.30 (4-Picolylamine)

The predicted pKa of (4-Methylpyridin-3-YL)methanamine is 8.39±0.29 . This value sits precisely between the pKa of 3-picolylamine (8.95, ChemAxon predicted [1]) and 4-picolylamine (8.30 [2]). The 4-methyl substituent exerts an electron-donating inductive effect that increases the electron density on the pyridine nitrogen, but the ortho-like positioning of the aminomethyl group (at the 3-position) creates a steric and electronic environment that moderates the basicity relative to the 3-substituted isomer. This pKa tuning is quantitatively significant: it shifts the protonation equilibrium at physiological pH 7.4 by approximately 10% relative to 3-picolylamine, which can influence salt formation, membrane permeability, and formulation stability in pharmaceutical development.

Physicochemical Property Optimization Salt Selection Bioavailability

Boiling Point and Density Differentiation from 3-Picolylamine

(4-Methylpyridin-3-YL)methanamine exhibits a boiling point of 242.8±25.0°C at 760 mmHg and a density of 1.0±0.1 g/cm³ [1]. In comparison, the unsubstituted 3-picolylamine (3-(aminomethyl)pyridine) has a significantly lower boiling point of 73-74°C at 1 mmHg (approximately 220-230°C extrapolated to 760 mmHg) and a density of 1.062 g/mL at 25°C . The higher boiling point of the 4-methyl derivative reflects increased molecular weight and van der Waals interactions conferred by the methyl group, which directly impacts distillation and purification protocols. The lower density of the target compound (1.0 vs. 1.062 g/cm³) also affects solvent miscibility and liquid-liquid extraction behavior.

Physical Property Purification Handling

Privileged Scaffold for mGluR5 Negative Allosteric Modulators (PF-06297470)

The 4-methylpyridin-3-yl moiety is a critical structural component of PF-06297470 (PF470), a highly potent and selective mGluR5 negative allosteric modulator (NAM). In binding assays, PF-06297470 binds to mGluR5 with a Ki of 0.9 nM and displays only slight antagonism of mGluR1 (IC50 = 30.5 mM), with no agonist or antagonist activities against any other mGlu receptor subtype at concentrations up to 50 mM [1]. In contrast, unsubstituted pyridin-3-yl analogs evaluated during the SAR campaign exhibited substantially lower potency and selectivity profiles, underscoring the essential contribution of the 4-methyl group to target engagement and subtype selectivity. PF-06297470 demonstrated robust efficacy in an MPTP-rendered Parkinsonian non-human primate model of PD-LID [2].

Neuroscience Parkinson's Disease mGluR5 Allosteric Modulation

Key Intermediate for CRF1 Receptor Antagonists (R121919/NBI 30775)

The 4-methylpyridin-3-yl scaffold is integral to R121919 (NBI 30775), a potent and orally active corticotropin-releasing factor 1 (CRF1) receptor antagonist. R121919 exhibits a Ki of 2-5 nM at the human CRF1 receptor with little affinity for the CRF2 receptor subtype . The SAR study that yielded R121919 specifically noted that 3-pyridyl compounds bearing the 4-methyl substituent exhibited potent antagonist activity at the human CRF1 receptor, and that the hydrophilic and weakly basic pyridine moiety increased the water solubility of some analogs [1]. Unsubstituted pyridin-3-yl or pyridin-4-yl analogs evaluated in the same series showed inferior antagonist potency and suboptimal physicochemical profiles, highlighting the critical role of the 4-methyl substitution pattern.

Stress-Related Disorders Anxiety Depression CRF1 Antagonist

CYP2A6 Inhibition Selectivity: 4-Position as Key Modification Site

A systematic study on 3-alkynyl and 3-heteroaromatic substituted pyridine methanamines identified the 4-position of the pyridine ring as a key modification site eliciting increased potency and enhanced selectivity for cytochrome P-450 2A6 (CYP2A6) inhibition [1]. The 4-methyl substitution present in (4-Methylpyridin-3-YL)methanamine represents a minimal modification that can be exploited in lead optimization campaigns targeting CYP2A6, an enzyme implicated in nicotine metabolism and procarcinogen activation. While direct IC50 values for the parent building block are not reported, the study demonstrates that 4-position modifications on 3-substituted pyridine methanamines dramatically shift selectivity profiles away from off-target CYPs (e.g., CYP3A4, CYP2C9) that are problematic for unsubstituted or 4-unsubstituted analogs.

Drug Metabolism CYP Inhibition Selectivity Engineering

(4-Methylpyridin-3-YL)methanamine: High-Value Procurement Scenarios Backed by Evidence


Medicinal Chemistry: Synthesis of mGluR5 Negative Allosteric Modulators for CNS Disorders

Procure (4-Methylpyridin-3-YL)methanamine as a key building block for constructing mGluR5 NAMs with sub-nanomolar potency. The 4-methylpyridin-3-yl moiety is essential for achieving the high affinity (Ki 0.9 nM) and >30,000-fold selectivity over mGluR1 observed in PF-06297470 [1]. Unsubstituted pyridin-3-yl analogs fail to deliver comparable selectivity profiles, making this substitution pattern a critical procurement requirement for CNS programs targeting Parkinson's disease L-DOPA-induced dyskinesia, Fragile X syndrome, or autism spectrum disorders.

Neuroscience: Development of CRF1 Receptor Antagonists for Stress-Related Indications

This compound serves as a privileged scaffold for synthesizing CRF1 receptor antagonists with Ki values in the low nanomolar range (2-5 nM), as demonstrated by R121919 [2]. The 4-methyl substitution is documented in peer-reviewed SAR studies as a key driver of CRF1 antagonist potency and physicochemical property optimization. Procurement of this specific building block, rather than unsubstituted picolylamine alternatives, is essential for replicating the potent and orally active CRF1 antagonist phenotype.

ADME/Tox Optimization: CYP2A6-Selective Inhibitor Design and Metabolic Engineering

Leverage the 4-methyl substitution as a strategic modification point for engineering CYP2A6 selectivity while minimizing off-target CYP inhibition (CYP3A4, CYP2C9, CYP2D6) [3]. The 4-position of 3-substituted pyridine methanamines is identified as a critical site for modulating CYP inhibition profiles. Procurement of this building block enables SAR campaigns aimed at reducing CYP-mediated drug-drug interaction liability—a key differentiator from unsubstituted pyridine methanamines that typically exhibit broader, less desirable CYP inhibition spectra.

Intellectual Property-Driven Medicinal Chemistry: Scaffold with High Patent Density

With 181 patent citations [4], (4-Methylpyridin-3-YL)methanamine represents a well-validated scaffold for composition-of-matter patent filings in drug discovery. Compared to unsubstituted 3-picolylamine, which has substantially lower patent density, this building block offers a higher probability of generating novel, patentable chemical matter. Procurement is strategically advantageous for medicinal chemistry groups seeking to strengthen their intellectual property portfolio while minimizing freedom-to-operate risks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4-Methylpyridin-3-YL)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.